2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride
Overview
Description
2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO4. It is a derivative of amino acids and is characterized by the presence of a butyl group attached to the nitrogen atom and a carboxymethyl group attached to the alpha carbon. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride typically involves the reaction of butylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: The reaction is carried out at a moderate temperature, typically around 60-80°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol are commonly used.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Mixing: Butylamine and chloroacetic acid are continuously fed into the reactor.
Reaction Control: Temperature and pressure are carefully controlled to optimize the reaction rate.
Product Isolation: The product is isolated through crystallization or extraction techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation: Formation of butyl(carboxymethyl)amino acetic acid.
Reduction: Formation of butyl(carboxymethyl)amino ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl(carboxymethyl)amino]acetic acid hydrochloride
- 2-[Propyl(carboxymethyl)amino]acetic acid hydrochloride
- 2-[Methyl(carboxymethyl)amino]acetic acid hydrochloride
Uniqueness
2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its ethyl, propyl, and methyl analogs. The butyl group increases the hydrophobicity of the compound, which can influence its solubility, reactivity, and interaction with biological molecules.
Properties
IUPAC Name |
2-[butyl(carboxymethyl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-2-3-4-9(5-7(10)11)6-8(12)13;/h2-6H2,1H3,(H,10,11)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOBZYAIZYBBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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